4-Phenyl-2-(trifluoromethyl)pyridine
Description
A Cornerstone in Organic Synthesis and Functional Materials Science
Pyridine (B92270) and its derivatives are fundamental scaffolds in the realm of organic chemistry and materials science. orgsyn.orgjst.go.jp As a six-membered aromatic heterocycle containing a nitrogen atom, the pyridine ring system is a ubiquitous feature in a vast array of natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin. jst.go.jp In the laboratory and in industrial settings, pyridines serve a multitude of roles. They are widely employed as solvents, reagents, and catalysts in a diverse range of chemical transformations. orgsyn.org Their basicity, arising from the lone pair of electrons on the nitrogen atom, allows them to act as proton acceptors and nucleophiles, facilitating numerous reactions. orgsyn.org
Beyond their role as reaction auxiliaries, pyridine derivatives are integral building blocks for the synthesis of more complex molecules with specific functions. jst.go.jp In the field of materials science, the incorporation of pyridine units into polymeric structures can impart desirable thermal stability and specific electronic properties. mdpi.com The nitrogen atom in the pyridine ring can also act as a ligand, forming coordination complexes with various metal ions. This property is harnessed in the development of catalysts for a wide range of industrial processes and in the design of functional materials with tailored optical and electronic characteristics. orgsyn.org
Trifluoromethylation: A Strategy for Modulating Pyridine Properties
The introduction of a trifluoromethyl (CF3) group onto a pyridine ring profoundly alters its chemical and physical properties. The CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry, a consequence of the high electronegativity of the fluorine atoms. nih.govossila.com This strong inductive effect significantly reduces the electron density of the pyridine ring, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution. nih.gov
This modulation of reactivity is a key tool for chemists seeking to fine-tune the properties of pyridine-containing molecules. For instance, the reduced basicity of trifluoromethylated pyridines can be advantageous in certain catalytic applications or in the design of functional materials where specific electronic characteristics are required. Furthermore, the incorporation of a CF3 group can enhance the metabolic stability of a molecule, a crucial consideration in the development of new agrochemicals and pharmaceuticals. jst.go.jpnih.gov The synthesis of trifluoromethylpyridines can be achieved through various methods, including the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct introduction of the CF3 group onto a pre-existing pyridine ring. jst.go.jpnih.gov
Structural Context of 4-Phenyl-2-(trifluoromethyl)pyridine
Research Trajectories in Fluorinated Pyridine Architectures
The field of fluorinated pyridine chemistry is an active area of research, driven by the quest for new molecules with enhanced performance in various applications. mdpi.comnih.gov A significant research trajectory involves the development of novel synthetic methodologies for the regioselective introduction of fluorine and trifluoromethyl groups onto the pyridine ring. nih.gov This allows for the precise tuning of molecular properties and the creation of a diverse library of compounds for screening in drug discovery and materials science programs.
Another key area of investigation is the exploration of the structure-property relationships in fluorinated pyridines. Researchers are studying how the position and number of fluorine-containing substituents affect the electronic properties, crystal packing, and ultimately, the performance of these molecules in applications such as organic light-emitting diodes (OLEDs), solar cells, and as components in advanced polymers. mdpi.com For example, studies on perfluoropyridine have highlighted its high reactivity towards nucleophilic aromatic substitution, making it a valuable building block for complex fluorinated materials. mdpi.com The synthesis and study of various trifluoromethyl-substituted pyridines are also prominent in the development of new agrochemicals, where the trifluoromethyl group often imparts enhanced efficacy and metabolic stability. jst.go.jpnih.gov While specific research findings on this compound are not extensively detailed in the public domain, the ongoing research into related fluorinated pyridine architectures suggests that it holds potential as a valuable building block and a subject for future investigation in these and other areas of chemical science.
Detailed Research Findings
While comprehensive research dedicated solely to this compound is not widely published, data from commercial suppliers and studies on analogous compounds provide some insight into its basic properties.
| Property | Value | Source |
| CAS Number | 1262683-00-0 | aksci.coma2bchem.com |
| Molecular Formula | C12H8F3N | aksci.coma2bchem.com |
| Molecular Weight | 223.19 g/mol | aksci.com |
Spectroscopic data for structurally related compounds can offer a proxy for the expected spectral characteristics of this compound. For instance, the characterization of 2-phenyl-4,6-bis(trifluoromethyl)pyridine revealed the following data:
| Spectroscopic Data for a Related Compound: 2-Phenyl-4,6-bis(trifluoromethyl)pyridine | |
| 1H NMR (400 MHz, CDCl3) δ | 8.13–8.10 (m, 3H), 7.80 (s, 1H), 7.56–7.52 (m, 3H) |
| 13C NMR (100 MHz, CDCl3) δ | 159.4, 149.5 (q, JC-F = 35.9 Hz), 140.8 (q, JC-F = 34.5 Hz), 136.3, 130.7, 129.1, 127.2, 122.4 (q, JC-F = 275.0 Hz), 121.0 (q, JC-F = 275.9 Hz), 118.4, 114.3 |
| IR (KBr film) cm-1 | 3072, 1620, 1588, 1462, 1389, 1280, 1199, 1145, 892, 688 |
| HRMS (APCI+) m/z | calcd. for C13H8F6N [M+H]+ 292.0555; found 292.0556 |
| Source: Organic Syntheses, 2023, 100, 248-270 orgsyn.org |
Structure
3D Structure
Properties
Molecular Formula |
C12H8F3N |
|---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
4-phenyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H8F3N/c13-12(14,15)11-8-10(6-7-16-11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
BSUYAQUBGLTGDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Phenyl 2 Trifluoromethyl Pyridine and Its Analogs
De Novo Pyridine (B92270) Ring Construction Approaches
The synthesis of the 4-phenyl-2-(trifluoromethyl)pyridine core by building the heterocyclic ring from acyclic precursors is a fundamental strategy. This approach often involves the use of specialized building blocks that already contain the essential trifluoromethyl group.
Cyclization Reactions Utilizing Trifluoromethyl-Containing Building Blocks
A primary strategy for constructing trifluoromethylated pyridines involves cyclocondensation reactions with building blocks that already feature a CF3 group. nih.gov This method ensures the precise placement of the trifluoromethyl substituent on the pyridine ring. A key precursor in these syntheses is (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, which serves as a versatile four-carbon unit. For instance, this building block is instrumental in the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one, a precursor for various agrochemicals. nih.govjst.go.jp
Another documented cyclization approach involves the reaction of ketoxime acetates with hexafluoroacetylacetone, mediated by ammonium (B1175870) iodide (NH4I) and sodium dithionite (B78146) (Na2S2O4). This method provides a modular route to 4,6-bis(trifluoromethyl)pyridines with high regioselectivity and good functional group tolerance. orgsyn.org The reaction proceeds through the reductive cyclization of O-acyl oximes. orgsyn.org
Table 1: Examples of Cyclization Reactions for Trifluoromethyl-Pyridine Synthesis
| Starting Material(s) | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Amine/base | Substituted 6-(trifluoromethyl)pyridin-2(1H)-one | Not specified | nih.gov |
| Acetophenone O-acetyl oxime, Hexafluoroacetylacetone | NH4I, Na2S2O4, DCE | 2-Phenyl-4,6-bis(trifluoromethyl)pyridine | 69% | orgsyn.org |
Multi-Component Reactions for Pyridine Core Assembly
Multi-component reactions (MCRs) offer an efficient pathway for assembling complex molecules like trifluoromethylated pyridines in a single step from three or more starting materials. beilstein-journals.orgresearchgate.net The Kröhnke pyridine synthesis is a classic example that has been adapted for this purpose. A modern variation involves a one-pot reaction of chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium acetate. researchgate.net This method is notable for its operational simplicity and the use of stable, readily available reagents, providing access to a range of 2,4,6-trisubstituted-2-(trifluoromethyl)pyridines. The proposed mechanism begins with a Michael addition, followed by a series of nucleophilic additions and eliminations to construct and aromatize the pyridine ring. researchgate.net
Another MCR approach for synthesizing polysubstituted pyridines utilizes a catalytic intermolecular aza-Wittig reaction to generate 2-azadienes, which then undergo a Diels-Alder reaction. nih.gov This two-pot, three-component process combines aryl aldehydes, α,β-unsaturated acids, and enamines to create diverse substitution patterns on the pyridine core. nih.gov
Table 2: Multi-Component Reactions for 2-(Trifluoromethyl)pyridine (B1195222) Synthesis
| Component 1 | Component 2 | Component 3 | Product Type | Reference |
|---|---|---|---|---|
| Chalcone | 1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide | Ammonium acetate | 2,4,6-Trisubstituted-2-(trifluoromethyl)pyridine | researchgate.net |
| Aryl aldehyde | α,β-Unsaturated acid | Enamine | Polysubstituted pyridine | nih.gov |
| 5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde | Terminal alkyne | tert-Butylamine | 6-Substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine | beilstein-journals.orgresearchgate.net |
Functionalization and Derivatization Strategies
An alternative to de novo synthesis is the direct modification of a pre-formed pyridine or phenylpyridine scaffold. These methods introduce the trifluoromethyl group in the later stages of the synthetic sequence.
Direct Trifluoromethylation of Pyridine Scaffolds
Introducing a trifluoromethyl group directly onto the pyridine ring is a highly sought-after transformation. This can be achieved through various activation and reaction modes.
Copper-catalyzed trifluoromethylation reactions have become a powerful tool in organic synthesis. The use of specific ligands can control the reactivity and, notably, the regioselectivity of these transformations. nih.gov While direct ligand-controlled trifluoromethylation of 4-phenylpyridine (B135609) itself is not extensively detailed, the principles are well-established for related substrates. For example, bipyridyl-derived ligands have been shown to override the intrinsic reactivity in the copper-catalyzed trifluoromethylation of propargyl electrophiles, directing the reaction to produce trifluoromethylallenes. nih.gov This demonstrates the potential for ligand-based strategies to achieve selective C-H trifluoromethylation on heterocyclic systems.
A different approach involves a light-promoted trifluoromethylation of pyridones and other N-heteroarenes using sodium trifluoromethylsulfinate (Langlois' reagent). nih.govacs.org This method is operationally simple, proceeding without the need for a photocatalyst or other additives, and is effective for electron-rich and neutral pyridone systems. nih.govacs.org
One of the most established and commercially significant methods for synthesizing trifluoromethylpyridines is the halogen-fluorine exchange (Halex) reaction. nih.govjst.go.jp This process typically involves two key stages: the exhaustive chlorination of a methyl group on a picoline precursor to form a trichloromethyl (-CCl3) group, followed by the exchange of chlorine atoms for fluorine using a fluorinating agent like hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF3). nih.gov
This method is widely used for the industrial production of key agrochemical intermediates such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). nih.govjst.go.jp The process can be conducted in either the liquid or vapor phase, with vapor-phase reactions often occurring at high temperatures (>300°C) over transition metal-based catalysts. nih.gov While effective, this method can sometimes lead to the formation of multi-chlorinated by-products. nih.gov The exchange reaction can also be applied to replace a fluorine atom at the 2-position of a pyridine ring with a chlorine atom, a process useful for generating specific intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine from a 2-fluoro precursor. epo.org
Table 3: Halogen-Fluorine Exchange for Trifluoromethylpyridine Synthesis
| Starting Material | Reagents/Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|
| 2,3-Dichloro-5-(trichloromethyl)pyridine | Vapor-phase fluorination (e.g., with HF) | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Industrial method for agrochemical intermediates | nih.gov |
| 3-Picoline | Cl2, then HF (vapor phase, >300°C) | 2-Chloro-5-(trifluoromethyl)pyridine | Simultaneous chlorination and fluorination | nih.gov |
| 2-Fluoro-pyridine compound | Trichloromethyl picoline compound (50-250°C) | 2-Chloro-pyridine compound | Chlorine exchange for a fluorine atom at the 2-position | epo.org |
Transition Metal-Catalyzed Cross-Coupling Reactions for Phenyl Introduction
The introduction of a phenyl group at the C-4 position of a 2-(trifluoromethyl)pyridine scaffold is a key transformation for the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods to achieve this C-C bond formation with high efficiency and selectivity. nih.gov These reactions typically involve the coupling of a functionalized 2-(trifluoromethyl)pyridine, such as a halide or triflate, with an organometallic phenyl reagent. nih.govmdpi.com
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. nih.gov This reaction facilitates the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govmdpi.com For the synthesis of this compound, this typically involves the reaction of 4-halo-2-(trifluoromethyl)pyridine (where the halogen is typically bromine or iodine) with phenylboronic acid or its esters.
The general catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the 4-halo-2-(trifluoromethyl)pyridine. This is followed by transmetalation with the phenylboronic acid derivative in the presence of a base, and the cycle is completed by reductive elimination to yield the this compound product and regenerate the palladium(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed. claremont.edu The use of specialized ligands, such as bulky phosphines like XPhos, can be crucial, particularly with less reactive substrates, to promote the desired coupling and suppress side reactions like debromination. nih.gov A variety of aryl and heteroaryl boronic acids can be used, allowing for the synthesis of a wide range of analogs. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst / Ligand | Substrate 1 | Substrate 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | 3-bromo-pyrazolo[1,5-a] pyrimidin-5-one | p-methoxyphenylboronic acid | Na₂CO₃ | Dioxane | 110 | - | nih.gov |
| XPhosPdG2 / XPhos | 3-bromo-7-(trifluoromethyl) pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 110 | 74 | nih.gov |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | (Hetero)aryl boronic acids/esters | - | Dioxane | 65-100 | 5-89 | claremont.edu |
Note: The data in this table is illustrative of conditions used for similar heterocyclic systems and is not specific to the direct synthesis of this compound unless explicitly stated.
Research has demonstrated that trifluoromethyl-substituted pyridylboronic acids can also be synthesized and used in Suzuki-Miyaura reactions to couple with various aryl halides, showcasing the versatility of this method for creating substituted biaryl systems containing the trifluoromethylpyridine motif. rsc.org
Sonogashira Cross-Coupling
The Sonogashira cross-coupling provides a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI). soton.ac.uk For the synthesis of this compound, this strategy involves two steps: the Sonogashira coupling of a 4-halo-2-(trifluoromethyl)pyridine with phenylacetylene (B144264) to form 4-(phenylethynyl)-2-(trifluoromethyl)pyridine, followed by the reduction of the alkyne to an alkane.
The reaction conditions are generally mild and tolerate a wide range of functional groups. soton.ac.uk Catalysts such as Pd(PPh₃)₄ are frequently used in conjunction with CuI in a solvent system like THF and an amine base such as triethylamine (B128534) (Et₃N). soton.ac.uk The reaction has been successfully applied to various brominated heterocycles, including 2-trifluoromethylquinolines and fluorinated cyanopyridines. soton.ac.uknih.gov For example, the coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes proceeds in high yields (85-93%) under standard Sonogashira conditions. soton.ac.uk
Table 2: Typical Conditions for Sonogashira Coupling of Heterocyclic Halides
| Catalyst System | Substrate 1 | Substrate 2 | Base | Solvent | Temperature | Yield (%) | Reference |
| Pd[PPh₃]₄ / CuI | 6-bromo-3-fluoropicolinonitrile | 1-ethyl-4-ethynylbenzene | Et₃N | THF/Et₃N | Room Temp | - | soton.ac.uk |
| Pd[PPh₃]₄ / CuI | 4-chloro-2-trichloromethylquinazoline | Phenylacetylene | Et₃N | THF | - | No Product | researchgate.net |
| Pd catalyst / Ligand / Cu catalyst | Brominated 2-trifluoromethylquinolines | Phenylacetylene | NEt₃ | Dioxane | 100 °C | 71-99 | nih.gov |
Note: This table presents conditions for related heterocyclic systems to illustrate the methodology's applicability. The failed reaction highlights that conditions must be optimized for each specific substrate.
C-H Activation for Direct Arylation
Direct C-H arylation has emerged as an increasingly important strategy for forming C-C bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. thieme-connect.comchalmers.se This method involves the direct coupling of a C-H bond on the pyridine ring with an aryl halide or its equivalent, catalyzed by a transition metal, most commonly palladium. nih.gov
For the synthesis of this compound, this would ideally involve the direct coupling of the C4-H bond of 2-(trifluoromethyl)pyridine with a phenylating agent like iodobenzene. However, achieving high regioselectivity on the pyridine ring is a significant challenge. The electron-withdrawing trifluoromethyl group at the C-2 position deactivates the ring towards electrophilic attack but can direct metallation.
Recent studies have shown that direct C-H arylation of pyridines can be achieved with high selectivity, often through the use of a transient directing group or specific catalytic systems. nih.gov For instance, a Pd-catalyzed direct C-H arylation using a methylation reagent as a transient activator has been developed for the selective synthesis of 2,6-diarylpyridines. nih.gov Other approaches involve intramolecular C-H arylation, where a tethered aryl halide is coupled with a C-H bond on the same molecule, a strategy that has been successfully applied to pyridine derivatives to create fused heterocyclic systems. beilstein-journals.org While powerful, these methods often require careful optimization of ligands, additives, and reaction conditions to control the regioselectivity and prevent side reactions. thieme-connect.combeilstein-journals.org
Regioselective Functionalization of the Pyridine Nucleus
The synthesis of this compound via cross-coupling methods fundamentally relies on the availability of regioselectively functionalized precursors, such as 4-halo-2-(trifluoromethyl)pyridine. The regioselectivity of reactions on the pyridine ring is heavily influenced by the electronic properties of existing substituents. The 2-(trifluoromethyl) group is a strong electron-withdrawing group, which significantly impacts the reactivity of the pyridine nucleus.
This deactivation makes electrophilic aromatic substitution difficult and directs nucleophilic aromatic substitution (SNAr) to the positions ortho and para to the trifluoromethyl group (i.e., the C-3, C-5, and C-6 positions). Direct functionalization at the C-4 position of 2-(trifluoromethyl)pyridine can therefore be challenging.
Strategies to achieve regioselective functionalization include:
Halogenation: Direct halogenation of pyridine derivatives can be complex, but specific reagents and conditions can provide the desired 4-halo isomers, which are key precursors for cross-coupling reactions.
C-H Activation: As discussed previously, direct C-H functionalization offers a route to introduce groups at specific positions. Ir-catalyzed borylation, for example, has been used for the C3-borylation of quinoline. mdpi.com Developing a similar C-4 selective functionalization for 2-(trifluoromethyl)pyridine would be a valuable synthetic tool.
Building Block Approach: An alternative to functionalizing a pre-formed pyridine ring is to construct the ring from already functionalized acyclic precursors. nih.govjst.go.jp For instance, a Pechmann-type reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate has been used to synthesize 4-trifluoromethyl 2-pyrones and 2-pyridones, demonstrating a method to build the trifluoromethyl-substituted heterocyclic core. rsc.org
Derivatization for Enhanced Analytical Profiling and Synthetic Utility
Once this compound is synthesized, it can be further modified or derivatized to enhance its properties for analytical detection or to serve as a building block for more complex molecules. Derivatization can introduce functional handles that facilitate subsequent reactions or alter physicochemical properties like solubility and chromatographic behavior.
One powerful strategy for further functionalization is sequential cross-coupling. For example, a related heterocyclic system, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, undergoes an initial Suzuki-Miyaura coupling at the C-3 position. nih.gov The resulting product can then be derivatized by activating the C-5 lactam oxygen with a reagent like PyBroP. This activation transforms the C-O bond into a leaving group, enabling a second Suzuki-Miyaura coupling at the C-5 position to yield 3,5-diarylated products. nih.gov A similar strategy could potentially be applied to a functionalized this compound to introduce additional diversity.
Another approach involves the functionalization of intermediate compounds. For instance, in the synthesis of pyrazolo[4,3-c]pyridines, intermediate alkynyl pyrazoles can be converted into their corresponding N-oxides. researchgate.net These N-oxides are valuable because they can be used for further functionalization at the position adjacent to the nitrogen atom, for example, through palladium-catalyzed direct arylation reactions. researchgate.net This highlights how intermediates in the synthesis of pyridine-containing structures can be derivatized to create diverse molecular scaffolds.
Reactivity Profiles and Mechanistic Investigations
Influence of the Trifluoromethyl Group on Reaction Pathways
The trifluoromethyl (CF3) group at the C-2 position of the pyridine (B92270) ring is a potent electron-withdrawing group, which profoundly dictates the molecule's reactivity. researchoutreach.org This strong inductive effect decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and less prone to electrophilic substitution. nih.govyoutube.com The CF3 group's influence is critical in determining the regioselectivity and feasibility of various reactions. For instance, in nucleophilic aromatic substitution reactions, the CF3 group activates the pyridine ring, facilitating the displacement of leaving groups at the ortho and para positions relative to the nitrogen atom. nih.gov This is because the electron-withdrawing nature of the CF3 group helps to stabilize the negatively charged Meisenheimer-type intermediate formed during the reaction. stackexchange.com
Furthermore, the presence of the CF3 group can alter the reaction pathways in metal-catalyzed cross-coupling reactions. While the specific effects can be complex and dependent on the reaction conditions, the electronic properties of the trifluoromethylated pyridine can influence the oxidative addition and reductive elimination steps in a catalytic cycle. libretexts.org The strong electronegativity of the CF3 group can also impact the metabolic stability of molecules, a property often exploited in medicinal chemistry. rsc.org
Electrophilic and Nucleophilic Reactivity of the Pyridine Ring
The pyridine ring in 4-phenyl-2-(trifluoromethyl)pyridine exhibits a distinct reactivity pattern towards electrophiles and nucleophiles, largely governed by the nitrogen heteroatom and the C-2 trifluoromethyl substituent.
Electrophilic Reactivity: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of a powerful electron-withdrawing trifluoromethyl group at the C-2 position further deactivates the ring towards electrophilic aromatic substitution. youtube.com Reactions such as nitration or halogenation, which typically proceed under harsh conditions for unsubstituted pyridine, are even more challenging for this derivative. youtube.com The nitrogen atom itself can act as a nucleophile, reacting with electrophiles like alkyl halides to form pyridinium (B92312) salts. youtube.com
Nucleophilic Reactivity: Conversely, the electron-deficient nature of the pyridine ring, amplified by the CF3 group, makes it highly susceptible to nucleophilic attack. chemistryviews.org Nucleophilic aromatic substitution (SNAr) is favored at the C-2 and C-6 positions (ortho to the nitrogen) and the C-4 position (para to the nitrogen). stackexchange.comquimicaorganica.org This is because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable transition state. stackexchange.com In the case of this compound, the C-6 position is a prime site for nucleophilic attack, assuming a suitable leaving group is present or the reaction proceeds via a C-H activation mechanism. The presence of the phenyl group at the C-4 position can sterically and electronically influence the accessibility and reactivity of this site.
Catalytic Transformations Involving this compound and Derivatives
Catalytic methods provide powerful tools for the functionalization of this compound and related structures, enabling the formation of complex molecules under milder conditions than traditional methods.
Metal-Catalyzed Reactions and Ligand Effects
Palladium-catalyzed cross-coupling reactions are widely employed for the synthesis and functionalization of aryl and heteroaryl compounds, including derivatives of this compound. libretexts.orgrsc.org Reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds. sigmaaldrich.comyoutube.com For instance, a halogenated derivative of this compound could be coupled with a variety of organoboron, organotin, or organozinc reagents. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org
Ligand Effects: The choice of ligand is crucial for the success of these catalytic transformations. Ligands can influence the catalyst's stability, activity, and selectivity by modulating the electronic and steric properties of the metal center. nih.gov For instance, bulky, electron-rich phosphine (B1218219) ligands can promote the oxidative addition step and facilitate the reductive elimination, leading to higher reaction yields and turnover numbers. nih.gov In some cases, the presence of specific ligands can enable reactions that would otherwise be sluggish or unselective. nih.govacs.org The interaction between the ligand and the substrate can also play a role, with dispersion forces sometimes contributing significantly to the stabilization of the transition state. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst/Ligand System (Example) | Product Type |
| Suzuki-Miyaura | Aryl/heteroaryl halide + Organoboron reagent | Pd(OAc)2 / SPhos | Biaryl |
| Heck | Aryl/heteroaryl halide + Alkene | Pd(PPh3)4 | Substituted alkene |
| Sonogashira | Aryl/heteroaryl halide + Terminal alkyne | PdCl2(PPh3)2 / CuI | Arylalkyne |
| Buchwald-Hartwig | Aryl/heteroaryl halide + Amine | Pd2(dba)3 / BINAP | Arylamine |
Photocatalytic Reaction Mechanisms
Photocatalysis has emerged as a powerful and sustainable strategy for organic synthesis, and it has been applied to the functionalization of trifluoromethylated pyridines. These reactions often proceed via radical intermediates, offering unique reactivity patterns compared to traditional ionic pathways.
A common photocatalytic approach involves the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which can then add to the pyridine ring. The mechanism typically begins with the photoexcitation of a photocatalyst (e.g., a ruthenium or iridium complex) by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with a CF3 source, such as Togni's reagent or trifluoroacetic anhydride, to generate the •CF3 radical. researchgate.net This electrophilic radical can then attack the electron-rich positions of the pyridine ring. However, for an electron-deficient ring like in this compound, the reaction might be less favorable or proceed with different regioselectivity. Alternatively, the excited photocatalyst can interact with the pyridine substrate itself, leading to a radical cation that can then react with a nucleophilic CF3 source.
Radical Processes in Synthetic Transformations
Radical reactions provide a complementary approach to the functionalization of this compound. The direct C-H trifluoromethylation of aromatic compounds using radical processes is a well-established method. nih.gov These reactions typically involve the generation of trifluoromethyl radicals from various sources, which then add to the aromatic ring. The regioselectivity of such additions can sometimes be low, leading to a mixture of products. chemistryviews.org
Computational studies have shown that the trifluoromethyl radical (•CF3) is electrophilic in nature, while the difluoromethyl radical (•CF2H) is nucleophilic. nih.gov This difference in electronic character dictates their reactivity towards heterocycles. The electrophilic •CF3 radical will preferentially attack the more electron-rich positions of an aromatic ring. In the case of this compound, the phenyl ring would be a more likely site for electrophilic radical attack than the highly electron-deficient pyridine ring.
Computational Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the mechanisms of complex organic reactions, including those involving substituted pyridines. nih.govresearchgate.netresearchgate.net These computational methods allow for the study of reaction pathways, the characterization of transition states, and the prediction of reaction outcomes. youtube.com
For instance, DFT calculations can be used to model the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. This can help to explain the observed regioselectivity in reactions such as electrophilic and nucleophilic substitutions. nih.gov In the context of metal-catalyzed reactions, computational studies can provide insights into the structure of catalytic intermediates and the energetics of the elementary steps in the catalytic cycle. nih.gov This understanding can aid in the rational design of more efficient catalysts and the optimization of reaction conditions. Furthermore, DFT can be used to analyze the electronic properties of molecules, such as their molecular electrostatic potential, which can help to predict their reactivity. researchgate.net
Advanced Applications and Material Science Orientations
Application as Ligands in Coordination Chemistry
In the realm of coordination chemistry, pyridine (B92270) and its derivatives are fundamental N-donor ligands. The introduction of a phenyl and a trifluoromethyl group onto the pyridine core, as in 4-Phenyl-2-(trifluoromethyl)pyridine, significantly modifies its properties as a ligand, influencing the stability, reactivity, and electronic characteristics of the resulting metal complexes.
The design of N-donor ligands for specific applications in coordination chemistry is a strategic process. The incorporation of moieties like this compound into larger ligand systems, such as terpyridyl frameworks, is a prime example of this design-centric approach. Terpyridines are powerful tridentate ligands that form stable complexes with a wide array of metal ions. nih.govresearchgate.net The substitution on the central pyridine ring of a terpyridine is a common strategy to fine-tune the properties of the resulting metal complexes.
By introducing a 4-phenyl-2-(trifluoromethyl)phenyl group at the 4'-position of a terpyridine, for instance, researchers can modulate the steric and electronic environment around the metal center. The bulky trifluoromethyl group can induce a significant twist in the phenyl ring relative to the pyridine unit, a structural feature that can be exploited to control the geometry and reactivity of the metal complex. nih.govresearchgate.net This non-planar conformation can influence the packing of molecules in the solid state and the accessibility of the metal center for catalytic reactions.
Pyridine-based ligands readily form complexes with a variety of transition metals. wikipedia.org The stoichiometry of these complexes is dependent on the coordination number of the metal ion and the denticity of the ligand. For a monodentate ligand like this compound, the formation of complexes with general formulas such as [MCl2(L)4]n+ or [MCl3(L)3] is common, where 'L' represents the pyridine-based ligand. wikipedia.org
When incorporated into a tridentate terpyridyl ligand, the resulting molecule typically forms octahedral complexes with a 2:1 ligand-to-metal ratio, with the general formula [M(terpy)2]n+. Examples of such complexes have been synthesized with metals like Zn(II), Co(II), and Fe(II). researchgate.net The specific stoichiometry can be influenced by the reaction conditions and the nature of the metal salt used.
Table 1: Examples of Metal Complexes with Related Phenyl-Pyridine Type Ligands
| Metal Ion | Ligand Type | Complex Stoichiometry | Coordination Geometry | Reference |
| Zn(II) | Substituted Terpyridine | [Zn(terpy)2]2+ | Octahedral | researchgate.net |
| Co(II) | Substituted Terpyridine | [Co(terpy)2]2+ | Octahedral | researchgate.net |
| Fe(II) | Substituted Terpyridine | [Fe(terpy)2]2+ | Octahedral | researchgate.net |
| Pt(II) | Substituted Bipyridine | [PtCl2(bpy)] | Square Planar | mdpi.com |
| Pd(II) | Substituted Bipyridine | [PdCl2(bpy)] | Square Planar | mdpi.com |
This table is illustrative and based on related ligand systems.
The performance of a ligand in a metal complex is critically dependent on a combination of steric and electronic factors.
Steric Factors: The trifluoromethyl group is notably bulky. When positioned at the 2-position of the pyridine ring, it can create significant steric hindrance around the nitrogen atom, potentially influencing the coordination angle and bond length to the metal center. In the context of a 4'-substituted terpyridine, an ortho-trifluoromethyl group on the phenyl ring forces the phenyl group to twist out of the plane of the central pyridine ring. nih.govresearchgate.net This steric-induced twisting can impact the ligand's ability to engage in π-stacking interactions in the solid state and can create specific pockets around the metal center, which could be beneficial for selective catalysis.
Electronic Factors: The trifluoromethyl group is a strong electron-withdrawing group. ossila.com Its presence on the pyridine ring decreases the electron density on the nitrogen atom, making the ligand a weaker σ-donor but potentially a better π-acceptor. wikipedia.org This modification of the electronic properties of the ligand can stabilize metal centers in lower oxidation states and influence the redox potential of the metal complex. The phenyl group, on the other hand, can participate in π-conjugation, affecting the electronic absorption and emission properties of the complex.
While direct catalytic applications of complexes with this compound are not extensively documented, the structural and electronic features of such complexes suggest their potential in catalysis. Pyridine-based metal complexes are known to be active catalysts for a variety of organic transformations. wikipedia.org For instance, Crabtree's catalyst, an iridium complex with pyridine ligands, is a well-known hydrogenation catalyst. wikipedia.org
The electron-withdrawing nature of the trifluoromethyl group in this compound could enhance the Lewis acidity of the metal center in its complexes, making them potentially effective catalysts for reactions that are promoted by Lewis acids. Furthermore, the steric environment created by the substituents could be exploited to achieve high levels of stereoselectivity in catalytic reactions. The development of catalysts for reactions such as trifluoromethylation is an active area of research, and ligands bearing trifluoromethyl groups are of significant interest in this context. acs.org
Potential in Organic Electronics and Optoelectronic Materials
The unique photophysical properties that can arise from the combination of aromatic rings and fluorinated substituents position this compound as a valuable building block for organic electronic and optoelectronic materials.
The design of luminescent materials, particularly for applications in organic light-emitting diodes (OLEDs), requires careful tuning of the electronic properties of the constituent molecules to achieve desired emission colors, high quantum yields, and good device stability.
Cyclometalated platinum(II) complexes featuring substituted 2-phenylpyridine (B120327) ligands are a well-studied class of phosphorescent emitters for OLEDs. epa.gov The introduction of trifluoromethyl groups onto the phenyl ring of the 2-phenylpyridine ligand has been shown to be an effective strategy for tuning the emission properties of these complexes. epa.gov The position of the trifluoromethyl group can significantly impact the emission wavelength. For instance, studies on platinum complexes with trifluoromethyl-substituted 2-phenylpyridine have demonstrated that different substitution patterns lead to distinct emission colors. epa.gov
The electron-withdrawing trifluoromethyl group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the complex. This can lead to a blue-shift in the emission spectrum compared to non-fluorinated analogues. The phenyl group at the 4-position of the pyridine ring can also be functionalized to further tune the electronic properties and to enhance the charge-transporting characteristics of the material. The steric bulk of the substituents can also play a role in preventing intermolecular quenching of luminescence in the solid state, which is a crucial factor for efficient OLEDs. rsc.org
Charge Transport Properties in Pyridine-Based Architectures
While specific charge transport data for this compound is not extensively documented in dedicated studies, the properties of related pyridine-based architectures provide significant insights into its potential behavior in electronic materials. Pyridine-containing compounds are well-regarded for their electron-transporting capabilities, a characteristic attributed to the electron-deficient nature of the pyridine ring. This feature facilitates the acceptance and transport of electrons, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netias.ac.in
Research on analogous structures, such as trifluoromethylphenyl-substituted phthalimides and triphenyl benzene (B151609) derivatives with peripheral pyridine rings, has demonstrated that these classes of materials can exhibit good electron mobilities. For instance, trifluoromethylphenyl substituted phthalimides have been shown to possess n-type characteristics with electron mobilities in the order of 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org Similarly, certain pyridine-containing triphenyl benzene derivatives have been reported to have high electron mobilities, ranging from 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net These findings suggest that architectures incorporating the this compound motif are promising candidates for efficient electron-transport materials.
Table 1: Electron Mobility of Related Pyridine-Based Compounds
| Compound Class | Reported Electron Mobility (cm² V⁻¹ s⁻¹) | Reference |
| Trifluoromethylphenyl Substituted Phthalimides | ~10⁻⁴ | rsc.org |
| Pyridine-Containing Triphenyl Benzene Derivatives | 10⁻⁴ - 10⁻³ | researchgate.net |
Precursors and Intermediates in Fine Chemical Synthesis
The presence of both a reactive pyridine ring and a stable trifluoromethyl group makes this compound and its derivatives valuable building blocks in organic synthesis, particularly for the construction of complex molecules with applications in agrochemicals and pharmaceuticals.
Role in Agrochemical Development (Synthetic Aspects Only)
Trifluoromethylpyridine (TFMP) derivatives are integral to the synthesis of numerous modern agrochemicals. nih.govjst.go.jpresearchoutreach.org While direct synthetic routes for major agrochemicals starting from this compound are not prominently reported, the synthesis of key TFMP intermediates for blockbuster products like the insecticide flonicamid (B1672840) and the herbicide pyroxsulam (B39247) underscores the importance of this class of compounds. nih.gov
The synthesis of flonicamid, N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide, relies on the key intermediate 4-(trifluoromethyl)nicotinic acid. researchoutreach.org This acid is typically prepared from precursors like 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile, which itself is synthesized through the reaction of 2-cyanoacetamide (B1669375) with ethyl 4,4,4-trifluoroacetoacetate. jst.go.jp
Similarly, the herbicide pyroxsulam features a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. nih.gov The synthesis of this herbicide involves the coupling of this pyridine moiety with a triazolopyrimidine core. The development of efficient synthetic routes to these trifluoromethylpyridine intermediates is a critical aspect of the manufacturing process for these agrochemicals. nih.govjst.go.jp
Building Blocks for Complex Heterocyclic Systems
The this compound scaffold serves as a versatile starting point for the synthesis of more complex, fused heterocyclic systems. The reactivity of the pyridine ring, combined with the influence of its substituents, allows for a variety of synthetic transformations.
One notable application is in the construction of fused heterocycles through cyclization reactions. For instance, derivatives of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine have been synthesized from (2E)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}propenoic acid. This precursor undergoes cyclization to form the pyridinone ring, which can be further functionalized. researchgate.net The resulting furo[3,2-c]pyridine (B1313802) system can then be elaborated into more complex structures, such as furo[3,2-c]pyrazolo[1,5-a]pyridines, through reactions like 1,3-dipolar cycloadditions. researchgate.net
Furthermore, related structures like 2-Phenyl-4,6-bis(trifluoromethyl)pyridine can be synthesized via the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone. orgsyn.org This methodology highlights the utility of trifluoromethylated building blocks in constructing highly functionalized pyridine rings. The resulting phenyl-substituted trifluoromethylpyridines are valuable synthons for creating a variety of complex molecules. youtube.com The development of visible-light-induced tandem trifluoromethylation and oxidative cyclization reactions also provides an efficient pathway to trifluoromethyl-containing N-heterocycles, showcasing the ongoing innovation in the synthesis of these valuable compounds. acs.org
Computational and Theoretical Chemistry Studies
Electronic Structure Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. These calculations are fundamental to understanding its stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.
For 4-Phenyl-2-(trifluoromethyl)pyridine, the HOMO is expected to be predominantly localized on the electron-rich phenyl ring, while the LUMO is anticipated to be centered on the electron-deficient pyridine (B92270) ring, influenced by the strong electron-withdrawing trifluoromethyl group. This separation of the FMOs is characteristic of donor-acceptor systems. DFT calculations on similar arylated pyridine derivatives have shown that such substitutions significantly modulate the HOMO-LUMO gap. tandfonline.com
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Note: These values are illustrative and based on typical DFT results for similar aromatic heterocycles. Actual values would require specific calculations. |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is key to understanding its polarity and intermolecular interactions. The trifluoromethyl group is a powerful electron-withdrawing group, which significantly polarizes the pyridine ring, drawing electron density away from the ring and towards the fluorine atoms. This effect, combined with the presence of the nitrogen atom, results in a highly electron-deficient pyridine system.
An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would likely show a region of high positive potential (blue) around the pyridine ring, particularly near the hydrogen atoms and the carbon attached to the CF3 group. Conversely, a region of high negative potential (red) would be concentrated around the nitrogen atom and the fluorine atoms of the trifluoromethyl group, indicating their nucleophilic character. The phenyl ring would exhibit a more neutral potential, though slightly negative due to its electron-rich nature. DFT studies on related fluorinated heterocycles confirm such charge distributions.
Conformational Analysis and Steric Hindrance Assessments
The bond connecting the phenyl and pyridine rings allows for rotation, leading to different conformations. The most stable conformation is determined by a balance between electronic effects (conjugation) and steric hindrance. A planar arrangement of the two rings would maximize π-conjugation, but this is often counteracted by steric clashes between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyridine ring.
For this compound, significant steric hindrance is expected between the ortho-hydrogens of the phenyl group and the hydrogen at the 3-position and the bulky trifluoromethyl group at the 2-position of the pyridine ring. This steric repulsion likely forces the two rings to adopt a non-planar (twisted) conformation in the ground state. The dihedral angle between the planes of the two rings is a critical parameter determined through computational energy profiling. Studies on other 2-phenylpyridine (B120327) derivatives have shown that substituents at the 2-position of the pyridine ring can induce a non-planar arrangement. psu.edu
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can be invaluable for the identification and characterization of new compounds. nih.gov For this compound, key predictable spectra include:
NMR Spectroscopy: Chemical shifts for ¹H, ¹³C, and ¹⁹F NMR can be calculated. The ¹⁹F NMR chemical shift would be characteristic of the trifluoromethyl group attached to an aromatic ring. The ¹H and ¹³C signals of the pyridine ring would be shifted downfield due to the electron-withdrawing effects of the nitrogen and the CF₃ group.
Infrared (IR) Spectroscopy: Vibrational frequencies corresponding to the stretching and bending modes of the various bonds (C-H, C=C, C=N, C-F) can be computed. Characteristic peaks would include those for the aromatic C-H stretching, the C=C and C=N stretching of the rings, and the strong C-F stretching vibrations of the trifluoromethyl group.
Molecular Dynamics Simulations for Conformational Stability
While static calculations provide information on energy minima, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time at a given temperature. An MD simulation of this compound in a solvent would reveal its conformational flexibility. The simulation would likely show the molecule predominantly residing in the twisted, low-energy conformation, with occasional rotations around the phenyl-pyridine bond. The trajectory from the simulation can be used to generate a population distribution of the dihedral angles, providing a more realistic picture of its conformational landscape in solution.
Quantitative Structure-Reactivity Relationships (QSAR/QSPR) (Theoretical Aspects)
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific property. researchgate.net For a molecule like this compound, various molecular descriptors can be calculated computationally. These descriptors fall into several categories:
Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges.
Steric Descriptors: Molecular volume, surface area, specific steric parameters.
Topological Descriptors: Indices that describe the connectivity of the molecule.
Hydrophobic Descriptors: LogP (partition coefficient), which can be estimated computationally.
These theoretical descriptors for this compound could be used as a data point in the development of a QSAR model for a series of related compounds, for instance, to predict their potential as pharmaceuticals or agrochemicals. The strong electron-withdrawing nature of the trifluoromethyl group and the aromatic nature of the phenyl and pyridine rings would be key features captured by these descriptors.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-Phenyl-2-(trifluoromethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic arrangement and electronic environment.
¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis
The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, which significantly influences the chemical shifts of nearby nuclei. nih.gov This effect is observable in the NMR spectra of trifluoromethyl-substituted pyridines. nih.gov
¹H NMR: The proton NMR spectrum allows for the identification of all hydrogen atoms in the molecule. The aromatic protons on both the phenyl and pyridine (B92270) rings would exhibit distinct chemical shifts and coupling patterns based on their positions relative to the nitrogen atom and the trifluoromethyl and phenyl substituents.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyridine and phenyl ring carbons are also influenced by the substituents, providing further structural confirmation.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an essential tool. It provides a direct signal for the trifluoromethyl group. The chemical shift of the ¹⁹F signal is sensitive to the electronic environment on the pyridine ring.
2D NMR Techniques for Connectivity and Conformation
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be instrumental in confirming the connectivity of the molecule.
COSY: This experiment would reveal the coupling relationships between protons, confirming the proton assignments on the phenyl and pyridine rings.
HSQC/HMBC: These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all carbon signals and confirming the substitution pattern of the phenyl and trifluoromethyl groups on the pyridine ring.
Detailed 2D NMR analysis for this compound has not been published in available scientific literature.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.
FT-IR: The FT-IR spectrum would show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings, C=C and C=N stretching vibrations within the pyridine and phenyl rings, and strong absorptions corresponding to the C-F stretching modes of the trifluoromethyl group.
FT-Raman: FT-Raman spectroscopy complements FT-IR and is particularly useful for observing vibrations of non-polar bonds. It would provide further data on the skeletal vibrations of the aromatic systems.
A publicly available, detailed vibrational spectroscopy analysis for this compound could not be located.
Mass Spectrometry for Reaction Monitoring and Molecular Weight Determination
Mass spectrometry (MS) is used to determine the molecular weight and can provide information about the compound's structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For this compound (C₁₂H₈F₃N), the exact mass can be calculated and compared with experimental results for confirmation.
A high-resolution mass spectrometry (HRMS) analysis for a related compound, 2-phenyl-4,6-bis(trifluoromethyl)pyridine, has been reported, confirming its elemental composition. orgsyn.org
Table 1: Theoretical Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈F₃N |
| Monoisotopic Mass | 223.0609 g/mol |
This table contains theoretically calculated data. Experimental mass spectrometry data for this specific compound is not available in the cited literature.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the planarity of the aromatic rings. It would also reveal how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as π-π stacking.
No published crystal structure for this compound was found in the course of this research.
UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible spectroscopy measures the electronic transitions within a molecule. The absorption spectrum of this compound would be characterized by π → π* transitions associated with the conjugated aromatic system. The position and intensity of the absorption maxima provide information about the extent of conjugation and the effect of the substituents on the electronic structure.
While UV-Vis data for related pyridine derivatives exists, specific absorption and emission spectra for this compound are not documented in the available literature. orgsyn.org
Future Research Directions and Emerging Trends
Development of More Sustainable and Greener Synthetic Routes
The chemical industry's increasing focus on sustainable development is driving a shift towards greener synthetic methodologies. chemistryjournals.net Traditional synthesis of trifluoromethylated pyridines often relies on harsh reagents and energy-intensive conditions. chemistryjournals.net Future research will prioritize the development of more environmentally benign and economically viable routes to 4-Phenyl-2-(trifluoromethyl)pyridine and its analogues.
Key areas of focus include:
Catalytic Innovations: Moving away from expensive and rare metals like rhodium towards more abundant and less toxic catalysts, such as cobalt, for cycloaddition reactions is a promising trend. nih.gov Research into metal-free reaction pathways, including organocatalysis and photocatalysis, is also gaining momentum. researchgate.netacs.org For instance, photocatalytic methods that utilize light as a clean energy source and minimize waste by using recoverable catalysts are highly desirable. acs.org
Alternative Solvents and Reaction Conditions: The replacement of hazardous organic solvents with greener alternatives like water, ionic liquids, or even solvent-free conditions is a critical goal. chemistryjournals.net Microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, represents another important avenue for greening the synthesis of these compounds. chemistryjournals.net
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are central to green chemistry. chemistryjournals.net One-pot reactions and cascade sequences, where multiple transformations occur in a single reaction vessel, are being explored to improve efficiency and reduce waste generation. rsc.org
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Trifluoromethylated Pyridines
| Feature | Traditional Synthesis | Emerging Green Synthesis |
| Catalyst | Often uses expensive/toxic heavy metals (e.g., Rhodium) nih.gov | Focus on earth-abundant metals (e.g., Cobalt), organocatalysts, or photocatalysts nih.govresearchgate.netacs.org |
| Solvents | Typically volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions chemistryjournals.net |
| Energy | High-temperature, energy-intensive processes | Lower temperatures, microwave-assisted, or light-driven reactions chemistryjournals.netacs.org |
| Waste | Multi-step processes with significant byproduct generation chemistryjournals.net | One-pot reactions, high atom economy, recyclable catalysts chemistryjournals.netacs.orgrsc.org |
Exploration of Novel Reactivity Patterns and Selectivity Control
Achieving precise control over the placement of substituents on the pyridine (B92270) ring is crucial for fine-tuning the properties of molecules like this compound. Future research will delve into novel reactivity patterns to access previously challenging substitution patterns and improve selectivity.
A significant challenge has been the selective functionalization of the C3 and C5 positions of the pyridine ring. chemistryviews.org Recent breakthroughs have demonstrated methods for 3-position-selective C-H trifluoromethylation by activating the pyridine ring through hydrosilylation. chemistryviews.orgelsevierpure.com This approach opens the door to creating a wider variety of pyridine isomers.
Future explorations will likely involve:
Late-Stage Functionalization: Developing methods to introduce the trifluoromethyl group or the phenyl group at a late stage in a synthetic sequence. This allows for the rapid diversification of complex molecules, which is highly valuable in drug discovery. chemistryviews.org
Regiodivergent Synthesis: Designing catalytic systems that can selectively yield different constitutional isomers from the same set of starting materials by simply tuning the reaction conditions (e.g., catalyst, ligand, or solvent).
Asymmetric Synthesis: For chiral derivatives of this compound, the development of enantioselective synthetic methods will be critical for accessing single-enantiomer products, which is often a requirement for pharmaceutical applications.
Integration into Advanced Functional Materials
The unique electronic properties conferred by the trifluoromethyl group make trifluoromethylated pyridines attractive building blocks for advanced functional materials. nih.govjst.go.jp While their primary use has been in bioactive compounds, their potential in materials science is an emerging area of research.
Potential applications for this compound and related structures include:
Organic Electronics: The electron-withdrawing nature of the trifluoromethyl group can be harnessed to tune the energy levels of organic semiconductors used in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and field-effect transistors (OFETs). researchgate.net
Liquid Crystals: The introduction of the rigid phenylpyridine core combined with the polar trifluoromethyl group could lead to the development of new liquid crystalline materials with specific dielectric and optical properties.
Memristive Devices: Heterogeneous integration of organic molecules with inorganic materials is a growing trend. rafaldb.com The defined structure of this compound could be explored in creating interfaces within memristive devices for next-generation computing. rafaldb.com
Computational Design and Predictive Modeling for Structure-Property Relationships
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the design of molecules and the prediction of their properties before they are synthesized in the lab. nih.gov This in silico approach can significantly accelerate the discovery and optimization process.
For this compound, computational methods can be applied to:
Predict Physicochemical Properties: Using Density Functional Theory (DFT) and other quantum mechanical methods to calculate key electronic properties, such as molecular orbital energies (HOMO/LUMO), dipole moments, and electrostatic potential maps. These calculations help in understanding the molecule's reactivity and potential for intermolecular interactions.
Structure-Activity Relationship (SAR) Studies: The relationship between the substitution pattern on the pyridine and phenyl rings and the resulting biological activity is not yet fully understood. acs.org Computational docking studies can simulate how different derivatives bind to biological targets (e.g., enzymes or receptors), providing insights to guide the design of more potent and selective agents. acs.orgacs.org
Materials Property Screening: For applications in functional materials, computational screening can identify promising candidates by predicting properties like charge mobility, thermal stability, and optical absorption spectra, thereby reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov Physics-based modeling and machine learning are key pillars in this predictive effort. youtube.com
Table 2: Application of Computational Methods in Trifluoromethylated Pyridine Research
| Computational Method | Application Area | Predicted Properties / Outcomes |
| Molecular Docking | Drug Discovery, Agrochemicals | Binding affinity, interaction modes with protein targets, SAR insights acs.orgacs.org |
| Density Functional Theory (DFT) | Materials Science, Reactivity | Electronic structure, HOMO/LUMO energies, reaction mechanisms nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Correlation of structural features with biological activity |
| Molecular Dynamics (MD) Simulations | Materials Science, Biology | Conformational analysis, stability, transport properties |
Synergistic Approaches Combining Synthetic, Mechanistic, and Applied Research for Trifluoromethylated Pyridines
The most significant advances in the field of trifluoromethylated pyridines will arise from a holistic research approach that tightly integrates synthetic chemistry, mechanistic investigation, and applied studies. nih.gov Understanding the "how" and "why" of a chemical reaction (mechanism) is just as important as developing a new synthetic method.
A synergistic research cycle would involve:
Synthesis: Chemists develop a novel, efficient, and selective method to produce a library of this compound derivatives. rsc.orgorgsyn.org
Mechanistic Study: Detailed experimental and computational studies are performed to elucidate the reaction mechanism, identifying key intermediates and transition states. acs.orgelsevierpure.com This knowledge allows for further optimization of the reaction.
Applied Research & Screening: The newly synthesized compounds are tested in biological assays (e.g., for pesticidal or pharmaceutical activity) or their physical properties are measured for materials science applications. nih.govacs.org
Feedback Loop: The results from the applied research and mechanistic studies feed back into the synthetic design process. For example, if a particular substitution pattern shows high activity, computational models can predict even better derivatives, which chemists then synthesize. nih.govacs.org
This integrated approach ensures that research efforts are targeted and efficient, accelerating the journey from fundamental discovery to practical application for this compound and the broader class of trifluoromethylated heterocycles. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
